Methyl 4-chlorocinnamate

Catalog No.
S9100920
CAS No.
M.F
C10H9ClO2
M. Wt
196.63 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chlorocinnamate

Product Name

Methyl 4-chlorocinnamate

IUPAC Name

methyl 3-(4-chlorophenyl)prop-2-enoate

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3

InChI Key

IIBXQGYKZKOORG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)Cl

Methyl 4-chlorocinnamate is an organic compound with the molecular formula C10H9ClO2\text{C}_{10}\text{H}_{9}\text{ClO}_{2} and a molecular weight of approximately 196.63 g/mol. It typically appears as a colorless to pale yellow liquid with a sweet odor and is soluble in organic solvents such as alcohols and ethers . This compound is a derivative of cinnamic acid, which is naturally found in various plants, including cinnamon. Methyl 4-chlorocinnamate is primarily synthesized for research and industrial applications rather than being extracted from natural sources.

  • Oxidation: This process typically converts the compound into its corresponding carboxylic acid using oxidizing agents.
  • Reduction: The compound can be reduced to form its corresponding alcohol.
  • Substitution Reactions: Methyl 4-chlorocinnamate can undergo substitution reactions with halogens and nucleophiles, leading to various substituted derivatives.

Research has indicated that methyl 4-chlorocinnamate exhibits significant biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacteria and fungi, making it a candidate for use as an antimicrobial agent.
  • Pharmacological Activities: The compound is associated with various pharmacological effects, including antioxidant, anticancer, and anti-inflammatory activities. These effects are primarily attributed to its ability to modulate cellular signaling pathways and gene expression .

Several methods exist for synthesizing methyl 4-chlorocinnamate:

  • Knoevenagel Condensation: This method involves reacting p-chlorobenzaldehyde with diethyl malonate in the presence of a non-toxic catalyst such as glycine in anhydrous methanol. The reaction proceeds through hydrolysis and acidification steps to yield methyl 4-chlorocinnamate .
  • Esterification: Another common synthesis route involves the reaction of 4-chlorocinnamic acid with a methyl halide (e.g., methyl iodide) in the presence of a base.

Methyl 4-chlorocinnamate has a variety of applications across different fields:

  • Scientific Research: It serves as a starting material for synthesizing various cinnamate derivatives used in chemical research.
  • Agriculture: The compound has been studied for its potential use as a fungicide and plant growth regulator due to its phytotoxic properties.
  • Fragrance and Flavor Industry: Methyl 4-chlorocinnamate is utilized in producing fragrances and flavor additives, capitalizing on its aromatic characteristics.

Methyl 4-chlorocinnamate interacts with various biological systems:

  • Enzyme Interactions: It has been observed to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of many compounds. These interactions can lead to either activation or inhibition depending on the specific enzyme involved.
  • Cellular Effects: The compound influences cell signaling pathways, particularly those involving transcription factors like NF-κB, which are essential for regulating immune responses and inflammation.

Methyl 4-chlorocinnamate belongs to a class of compounds known as cinnamic acid derivatives. Here are some similar compounds along with their unique features:

Compound NameStructure CharacteristicsUnique Features
Cinnamic AcidNon-halogenated derivativeNaturally occurring, widely studied for health benefits
Methyl CinnamateNon-halogenated esterCommonly used in flavoring and fragrance applications
Ethyl CinnamateNon-halogenated esterKnown for its sweet aroma, used in perfumes
Methyl 3-(4-chlorophenyl)acrylateHalogenated derivativeExhibits similar biological activity but different reactivity

Methyl 4-chlorocinnamate is unique due to the presence of the chlorine atom at the para position on the phenyl ring, which enhances its biological activity compared to non-halogenated analogs.

Thermodynamic Profiling of Condensation Pathways

The thermodynamic characterization of methyl 4-chlorocinnamate condensation pathways reveals critical insights into reaction feasibility and product stability [1] [3]. The compound exhibits a molecular weight of 196.63 grams per mole with a melting point range of 76-77 degrees Celsius, indicating substantial intermolecular forces within the crystalline structure [3] [20]. The predicted boiling point of 292.8 ± 15.0 degrees Celsius and density of 1.211 ± 0.06 grams per cubic centimeter provide essential parameters for reaction design and optimization [3].

Thermodynamic analysis reveals that methyl 4-chlorocinnamate demonstrates favorable energetic profiles for condensation reactions [14] [15]. The formation enthalpy (ΔfH°) is calculated at -140.78 kilojoules per mole using the Joback estimation method, suggesting thermodynamic stability of the compound [14]. The vaporization enthalpy (ΔvapH°) of 49.24 kilojoules per mole indicates moderate intermolecular interactions, while the fusion enthalpy (ΔfusH°) of 18.69 kilojoules per mole reflects the energy required for phase transitions [14].

Critical thermodynamic parameters include a critical temperature of 757.99 Kelvin and critical pressure of 3269.04 kilopascals [14]. These values establish operational boundaries for high-pressure condensation processes. The vapor pressure at 25 degrees Celsius measures 0.73 pascals, indicating low volatility under standard conditions [3].

Table 1: Thermodynamic Properties of Methyl 4-Chlorocinnamate

PropertyValueUnitReference
Molecular Weight196.63g/mol [3]
Melting Point76-77°C [3] [20]
Boiling Point (predicted)292.8 ± 15.0°C [3]
Density (predicted)1.211 ± 0.06g/cm³ [3]
Formation Enthalpy (ΔfH°)-140.78kJ/mol [14]
Vaporization Enthalpy (ΔvapH°)49.24kJ/mol [14]
Fusion Enthalpy (ΔfusH°)18.69kJ/mol [14]
Critical Temperature757.99K [14]
Critical Pressure3269.04kPa [14]

Condensation pathway thermodynamics demonstrate significant temperature dependence, with enthalpy changes varying from -32.9 ± 1.6 kilojoules per mole for esterification reactions [29]. Entropy changes of -70 ± 4 joules per mole per Kelvin indicate ordered transition states during condensation processes [29]. These thermodynamic signatures suggest that condensation reactions involving methyl 4-chlorocinnamate proceed through well-defined energetic landscapes with predictable temperature dependencies [15] [29].

The chlorine substituent at the para position influences the electronic distribution within the aromatic system, affecting condensation thermodynamics [36]. Quantum mechanical calculations reveal that the electron-withdrawing nature of the chloro group stabilizes carbanionic intermediates formed during condensation reactions, reducing activation barriers by approximately 8-12 kilojoules per mole compared to unsubstituted cinnamate derivatives [36].

Kinetic Analysis of Glycine-Mediated Catalytic Cycles

Glycine-mediated catalytic cycles involving methyl 4-chlorocinnamate exhibit complex kinetic behavior characterized by multi-step mechanisms and temperature-dependent rate constants [17] [26]. The fundamental kinetic framework involves glycine acting as a nucleophilic catalyst, facilitating condensation through amino acid-mediated pathways [9] [17].

Kinetic investigations demonstrate that glycine oxidation reactions, which serve as model systems for understanding amino acid catalysis, follow first-order dependence on both glycine concentration and the oxidizing agent [17]. The observed rate constants range from 0.00107 to 0.00311 reciprocal seconds across the temperature range of 303-323 Kelvin [17]. These rate constants follow Arrhenius behavior with an activation energy of 18.021 kilojoules per mole [17].

Table 2: Kinetic Parameters for Glycine-Mediated Catalytic Systems

ParameterValueUnitTemperature Range
Activation Energy (Ea)18.021kJ/mol303-323 K
Pre-exponential Factor (ln A)11.19ln(s⁻¹)303-323 K
Enthalpy of Activation (ΔH‡)15.336kJ/mol303 K
Entropy of Activation (ΔS‡)-247.96J/(K·mol)303 K
Gibbs Free Energy of Activation (ΔG‡)95.426kJ/mol303 K
Rate Constant at 303K0.00107s⁻¹303 K

The catalytic mechanism involves glycine forming transient intermediates with methyl 4-chlorocinnamate through nucleophilic attack at the carbonyl carbon [26] [33]. The amino group of glycine coordinates with the electrophilic center, while the carboxyl group provides proton transfer capabilities essential for catalytic turnover [33]. This dual functionality enables glycine to function as both a nucleophile and a proton shuttle within the catalytic cycle [17] [33].

Mechanistic studies reveal that the catalytic efficiency depends critically on the electronic properties of the cinnamate substrate [27]. The chloro substituent enhances electrophilicity at the carbonyl carbon, increasing the rate of glycine addition by approximately 40-60 percent compared to unsubstituted methyl cinnamate [27]. This enhancement correlates with Hammett substituent constants, indicating that electron-withdrawing groups accelerate the rate-determining step [27].

Kinetic isotope effects provide additional mechanistic insights, with deuterium substitution at the glycine alpha-carbon resulting in rate reductions of 2.1-2.8, confirming that carbon-hydrogen bond breaking occurs during the rate-determining step [12] [31]. The magnitude of these isotope effects suggests that proton transfer from glycine to the cinnamate substrate involves significant quantum tunneling contributions at temperatures below 313 Kelvin [12].

Catalytic cycle analysis demonstrates that glycine regeneration occurs through hydrolytic cleavage of intermediate complexes, with rate constants for regeneration exceeding those for intermediate formation by factors of 3-5 [26] [33]. This kinetic profile ensures efficient catalyst turnover and prevents accumulation of inactive glycine-substrate complexes [33].

Pressure and Temperature Effects on Reduced-Pressure Reflux Systems

Reduced-pressure reflux systems involving methyl 4-chlorocinnamate demonstrate pronounced sensitivity to both pressure and temperature variations, with significant implications for reaction efficiency and product selectivity [11] [16] [18]. Operating under reduced pressure conditions allows for lower reaction temperatures while maintaining adequate reflux rates, minimizing thermal decomposition pathways that become prominent above 373 Kelvin [11] [16].

Pressure-temperature relationships in reflux systems follow predictable thermodynamic patterns, with vapor pressure dependencies described by Antoine equation parameters [21]. For methyl 4-chlorocinnamate systems, pressure reductions from atmospheric to 0.1 atmosphere enable temperature reductions of 45-60 degrees Celsius while maintaining equivalent mass transfer rates [30]. This temperature reduction significantly impacts reaction kinetics and product distributions [11] [18].

Table 3: Pressure-Temperature Effects on Reduced-Pressure Reflux Systems

Temperature (K)Pressure (atm)Relative Rate ConstantConversion (%)Selectivity
3031.01.00750.89
3081.01.16780.91
3131.01.26820.93
3181.01.44860.94
3231.01.56890.95
3380.52.1910.97
3530.13.2940.98

Kinetic analysis under reduced pressure conditions reveals enhanced reaction rates attributable to improved mass transfer and reduced side reaction pathways [11] [18]. The activation energy for condensation reactions decreases from 18.57 kilojoules per mole at atmospheric pressure to 14.2 kilojoules per mole at 0.1 atmosphere, indicating pressure-dependent transition state stabilization [11] [18].

Temperature effects on reduced-pressure systems demonstrate complex behavior patterns, with optimal operating windows occurring between 338-353 Kelvin at pressures of 0.1-0.5 atmosphere [16] [18]. Within this range, conversion rates exceed 90 percent while maintaining selectivities above 0.95 for desired condensation products [18]. Temperature increases beyond 373 Kelvin result in exponential increases in side reaction rates, particularly oxidative degradation pathways that consume methyl 4-chlorocinnamate without forming condensation products [11] [16].

Pressure effects manifest primarily through alterations in solution phase behavior and mass transfer characteristics [30]. Reduced pressure conditions enhance the removal of reaction by-products, particularly water and low-boiling organic compounds, thereby shifting equilibrium positions toward product formation [30]. This thermodynamic advantage, combined with kinetic benefits from reduced activation energies, results in overall process improvements of 25-40 percent compared to atmospheric pressure operations [18].

Green chemistry principles have revolutionized the synthesis and production of methyl 4-chlorocinnamate, driving significant innovations in waste minimization, atom economy optimization, and biodegradable catalyst development [1] [2] [3]. These advancements represent a paradigm shift from traditional synthetic approaches toward environmentally sustainable methodologies that align with the twelve principles of green chemistry [4] [5].

Waste Minimization Through Solvent Recycling

Solvent recycling has emerged as a cornerstone of green chemistry applications in methyl 4-chlorocinnamate synthesis, addressing the substantial environmental burden associated with organic solvent consumption [6] [3] [7]. The implementation of systematic solvent recovery protocols has demonstrated remarkable efficiency improvements across multiple dimensions of sustainability.

Advanced distillation techniques have proven particularly effective for solvent recovery in cinnamate compound synthesis, achieving recovery rates between 40 and 99 percent depending on the contamination extent and recovery process employed [6]. The utilization of water-cooled condensers and refrigeration units enables adequate recovery when solvent vapor concentrations exceed 20 milligrams per cubic meter, providing a technically feasible approach for large-scale operations [7].

Contemporary research has established that solvent recycling systems can achieve exceptional performance metrics when properly optimized. Industrial implementations have demonstrated that 35 percent of all solvents used in pharmaceutical manufacturing divisions can be recycled, with 20 percent being reused in original processes and the remaining 15 percent sold for reuse in non-pharmaceutical industries [8]. These achievements translate into substantial carbon dioxide reduction, as evidenced by systems that minimize operating costs while treating waste in the most sustainable manner possible [8].

The environmental benefits of solvent recycling extend beyond immediate waste reduction. Systems-level approaches incorporating various methodologies for designing and evaluating efficient solvent recovery have shown that non-hazardous solvents with high flash points guarantee safe plant operation while maintaining high purity recovery [9] [10]. The selective dissolution of target compounds in specialized solvent formulations, followed by mechanical removal of undissolved components and molecular-level purification, achieves recovery of materials with purity levels equivalent to virgin materials [9].

Solvent TypeRecovery Efficiency (%)Purity After Recycling (%)Energy Consumption (kJ/kg)Environmental Impact Score
Methanol8598.528502.1
Ethanol9097.832001.8
Dichloromethane7596.241004.5
Toluene8098.136503.2
Isopropanol9599.227501.5

The selection criteria for maximizing solvent recycling potential emphasize low water miscibility, easy separation from multiple solvent mixtures, and low vapor pressure combined with high boiling points [11]. These parameters ensure efficient separation processes while minimizing environmental impact through reduced photochemical ozone creation potential and low toxicity toward environmental and aquatic species [11].

Atom Economy in One-Pot Synthesis Configurations

One-pot synthesis methodologies have fundamentally transformed the efficiency paradigms in methyl 4-chlorocinnamate production, maximizing atom utilization while minimizing waste generation through integrated reaction sequences [12] [13]. The concept of atom economy, defined as the percentage of reactant atoms incorporated into the final product, serves as a critical metric for evaluating synthetic efficiency [14] [15].

Atom economy calculations demonstrate the superiority of one-pot approaches over traditional multi-step syntheses. The formula for atom economy, expressed as the molecular weight of desired products divided by the total molecular weight of all reactants multiplied by 100, reveals significant efficiency gains in integrated processes [14] [16]. Advanced one-pot synthesis configurations achieve atom economies ranging from 77 to 91 percent, compared to conventional multi-step approaches that typically achieve only 40 to 42 percent atom economy [15] [13].

The implementation of organocatalytic cascade reactions in one-pot synthesis has demonstrated exceptional efficiency in cinnamic acid derivative production [2] [13]. These methodologies encompass not only domino reactions where all reagents are mixed simultaneously but also multistep reactions with successive reagent addition and in situ work-up procedures [13]. The strategic selection of reagents that fulfill multiple roles in downstream reactions enables tactical optimization of reaction conditions while moderating reactivity and minimizing byproduct formation [13].

Recent developments in enzymatic one-pot synthesis have achieved remarkable atom economy improvements. Lipozyme TL IM-catalyzed synthesis of cinnamamides from methyl cinnamates and phenylethylamines demonstrates maximum conversion rates of 91.3 percent under optimal conditions, with substrate molar ratios of 1:2 at 45 degrees Celsius for approximately 40 minutes [17] [18]. These biocatalytic approaches offer advantages including short residence times, mild reaction conditions, easy process control, and catalyst recyclability [18].

Synthetic RouteAtom Economy (%)Reaction Time (hours)Solvent Volume (mL/g product)Waste Generation (g/g product)
Traditional Multi-Step42241502.8
One-Pot Condensation788500.9
Microwave-Assisted One-Pot852250.4
Enzymatic One-Pot916300.3
Cascade One-Pot884200.5

Microwave and ultrasound activation techniques have further enhanced one-pot synthesis efficiency by accelerating reactions and enabling more efficient processing under mild conditions [5]. These energy-efficient methods reduce overall reaction times while maintaining high atom economy values, contributing to the overall sustainability of the synthetic process [5].

The development of deep eutectic solvent systems has introduced novel approaches to one-pot synthesis with enhanced environmental compatibility. These systems, incorporating catalysts such as benzyltriethylammonium chloride with para-toluenesulfonic acid, achieve mild reaction conditions with reduced equipment corrosion and simplified preparation methods [19]. The ability to recover catalysts through simple phase separation and vacuum drying enables multiple recycling cycles, further improving the overall atom economy of the process [19].

Biodegradable Catalyst Development Trajectories

The development of biodegradable catalysts represents a critical advancement in sustainable methyl 4-chlorocinnamate synthesis, addressing the dual challenges of catalytic efficiency and environmental compatibility [20] [21] [22]. Contemporary research focuses on designing catalysts that maintain high activity and selectivity while demonstrating complete biodegradation pathways under environmental conditions.

Biodegradable catalyst development has progressed through multiple trajectories, emphasizing the utilization of naturally derived materials and bio-compatible synthetic frameworks. Agro-waste-extracted catalysts combined with glycerol have demonstrated effectiveness in synthesizing related compounds, offering non-toxic, non-polluting alternatives to traditional catalytic systems [2]. These systems operate under mild conditions, typically at 60 degrees Celsius in oil baths with stirring, eliminating the need for external bases while maintaining high product yields [2].

The integration of cyclodextrin-modified systems has shown particular promise in biodegradable catalyst development. Palladium-modified gamma-cyclodextrin complexes demonstrate dual functionality, serving as both catalysts and antimicrobial agents while maintaining environmental compatibility [20]. These systems achieve effective catalytic performance in reduction reactions while offering complete biodegradability pathways [20].

Enzyme-immobilized catalysts have emerged as highly effective biodegradable alternatives, achieving turnover numbers exceeding 1200 with selectivity values above 95 percent [18]. The immobilization of lipases on silica gel particles creates heterogeneous biocatalysts with commercial viability, demonstrated by systems such as Lipozyme TL IM with catalyst reactivity of 250 international units per gram [18]. These systems offer easy recovery from reaction mixtures, recyclability, and relative cost-effectiveness suitable for continuous-flow applications [18].

Catalyst TypeActivity (TON)Selectivity (%)Biodegradability (%)Recyclability (cycles)Cost Factor
Glycine-based850899251.2
Enzyme-immobilized1200959882.8
Bio-derived NHC950878562.1
Cyclodextrin-modified680828841.8
Agro-waste extract420769530.6

The assessment of biodegradable catalyst performance requires comprehensive evaluation frameworks encompassing catalytic activity, environmental degradation rates, and toxicity profiles [21] [23]. Current methodologies employ standardized biodegradation tests, including carbon dioxide headspace tests, to validate complete mineralization pathways [21]. However, predicting biodegradation behavior through computational modeling remains challenging due to limited experimental data for training algorithms [21].

N-heterocyclic carbene catalysts derived from bio-compatible precursors have demonstrated significant potential in aerobic oxidative transformations. These systems enable the use of aerial oxygen as terminal oxidant with water as the sole byproduct, achieving high yields in esterification reactions producing alpha-beta-unsaturated esters of industrial importance [24]. The electron transfer mediator strategy enhances aerobic NHC catalysis, extending applications to both racemic and asymmetric synthesis of complex organic molecules [24].

The development trajectory toward fully biodegradable catalysts emphasizes the importance of tandem assessment approaches that simultaneously evaluate catalyst performance, antimicrobial toxicity, biodegradation rates, synthesis efficiency, and recycling potential [21]. This comprehensive assessment methodology ensures that catalyst development prioritizes environmental compatibility without compromising synthetic efficiency.

Life cycle assessment methodologies have become integral to biodegradable catalyst development, evaluating environmental impacts throughout the entire catalyst lifecycle from raw material extraction through disposal [25]. These assessments identify optimization opportunities for reducing resource consumption, waste generation, and potential harm to human health and ecosystems [25]. The implementation of green catalysis practices, combined with renewable energy sources and catalyst recycling programs, significantly reduces the overall environmental impact of catalytic processes [25].

Process ParameterConventional ProcessGreen Chemistry ProcessImprovement (%)
Carbon Footprint (kg CO2/kg product)15.24.173
Water Consumption (L/kg product)85.025.071
Energy Requirement (MJ/kg product)120.045.063
Waste Generation (kg/kg product)3.80.879
Toxicity Index7.52.172

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

196.0291072 g/mol

Monoisotopic Mass

196.0291072 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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